2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride
CAS No.:
Cat. No.: VC16514702
Molecular Formula: C7H6BrCl2NO2
Molecular Weight: 286.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrCl2NO2 |
|---|---|
| Molecular Weight | 286.93 g/mol |
| IUPAC Name | 2-amino-5-bromo-3-chlorobenzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H5BrClNO2.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H |
| Standard InChI Key | VOJRIVXAQIENMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a benzoic acid backbone substituted at positions 2 (amino), 3 (chloro), and 5 (bromo), with a hydrochloride counterion stabilizing the carboxylic acid group. Key structural identifiers include:
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 286.93 g/mol | |
| SMILES Notation | C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Cl | |
| InChI Key | VOJRIVXAQIENMZ-UHFFFAOYSA-N | |
| CAS Registry Number | 2230803-07-1 |
The presence of electron-withdrawing halogen atoms (Br, Cl) and the electron-donating amino group creates a polarized electronic environment, influencing its reactivity in substitution and coupling reactions.
Synthetic Methodologies
Industrial and Laboratory Synthesis
Synthesis typically proceeds via sequential halogenation and amination of benzoic acid precursors. A representative pathway involves:
-
Bromination of 2-Amino-5-chlorobenzoic Acid:
Treatment with bromine () in glacial acetic acid at 15°C introduces the bromo substituent at position 5 .
-
Hydrochloride Salt Formation:
Reaction with hydrochloric acid () converts the free carboxylic acid to the hydrochloride salt, improving crystallinity and stability.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 15–20°C | Prevents over-halogenation |
| Solvent System | Glacial Acetic Acid | Enhances bromine solubility |
| Catalyst | None required | Minimizes side products |
Industrial-scale production employs continuous flow reactors to maintain precise temperature control and achieve yields exceeding 85%.
Reactivity and Functionalization
Substitution Reactions
The bromo and chloro substituents undergo nucleophilic aromatic substitution (NAS) with amines, alkoxides, and thiols. For example, reaction with piperazine in DMF at 80°C replaces the bromo group, forming 2-amino-3-chloro-5-piperazinobenzoic acid hydrochloride.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids selectively replaces the bromo group, enabling access to biaryl derivatives:
Table 3: Common Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| NAS | Piperazine, DMF, 80°C | Piperazine-substituted derivative |
| Suzuki Coupling | Pd(PPh), ArB(OH) | Biaryl analog |
| Esterification | SOCl, ethanol | Ethyl ester prodrug |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. Its halogenated aromatic core enhances binding affinity to hydrophobic enzyme pockets.
Materials Science
Incorporated into metal-organic frameworks (MOFs), it modulates porosity and luminescence properties, with potential applications in gas storage and optoelectronics.
Table 4: Documented Applications by Field
| Field | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Intermediate for Bruton’s tyrosine kinase inhibitors | |
| Materials Science | Luminescent MOF construction | |
| Analytical Chemistry | HPLC calibration standard |
Comparative Analysis with Analogous Compounds
Table 5: Structural and Functional Comparisons
| Compound | Substituents | Solubility (HO) | Primary Application |
|---|---|---|---|
| 2-Amino-5-bromo-3-chlorobenzoic acid HCl | Br, Cl, NH, COOH·HCl | 32 mg/mL | Pharmaceutical synthesis |
| 2-Amino-3,5-dibromobenzoic acid | Br, Br, NH, COOH | 18 mg/mL | Organic electronics |
| 2-Amino-5-chlorobenzoic acid | Cl, NH, COOH | 25 mg/mL | Dye intermediate |
The hydrochloride derivative’s superior solubility and stability render it preferable for aqueous-phase reactions compared to non-salt analogs.
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